molecular formula C21H23ClN6O2 B2720944 N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291858-57-5

N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No. B2720944
CAS RN: 1291858-57-5
M. Wt: 426.91
InChI Key: ORRPNTJCVHDMEE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including structures akin to N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, has been investigated for their antimicrobial activities. These compounds are synthesized through various chemical reactions and screened for their potential to inhibit or kill microorganisms. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial effectiveness, finding some derivatives to possess moderate to good activities against test microorganisms (Bektaş et al., 2007).

Antihypertensive and Diuretic Activities

Compounds structurally related to the subject chemical have been synthesized and assessed for their antihypertensive and diuretic activities. Meyer et al. (1989) reported on a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, highlighting their potential antihypertensive effects in spontaneously hypertensive rats and their mechanism of action, which suggests ganglionic blocking activity (Meyer et al., 1989).

Anticancer Activities

Research into 1,2,4-triazine derivatives bearing piperazine amide moieties has shown promising anticancer activities. Yurttaş et al. (2014) synthesized a series of these derivatives and investigated their potential anticancer activities against breast cancer cells, with certain compounds exhibiting significant antiproliferative effects (Yurttaş et al., 2014).

Kinetics and Mechanisms in Chemical Reactions

The kinetic behavior and reaction mechanisms involving triazole derivatives have been studied, offering insight into their chemical properties and potential applications in synthesizing other compounds. Castro et al. (2001) explored the reactions of certain phenyl thionocarbonates with alicyclic amines, providing valuable information on the reaction kinetics and mechanisms (Castro et al., 2001).

Biological Activity and SAR Studies

Conazole analogues, which include triazole derivatives with piperazine nuclei, have been synthesized and their biological activities explored. Mermer et al. (2018) conducted synthesis, biological activity, and structure-activity relationship studies of novel conazole analogues, revealing their potential antimicrobial, antioxidant, and enzyme inhibitory activities (Mermer et al., 2018).

properties

IUPAC Name

[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-2-30-18-6-4-3-5-17(18)27-11-13-28(14-12-27)21(29)19-20(25-26-24-19)23-16-9-7-15(22)8-10-16/h3-10,19-20,23-26H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGBGLRPFUBOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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